3-(benzenesulfonyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O3S/c17-16(18,19)13-8-14-20-9-11(10-23(14)22-13)21-15(24)6-7-27(25,26)12-4-2-1-3-5-12/h1-5,8-10H,6-7H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNAKMJWDYVBRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(benzenesulfonyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide typically involves a multi-step process. One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, which can be achieved through a Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids . The benzenesulfonyl group is then introduced through a sulfonylation reaction, and the final propanamide moiety is added via amidation.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzenesulfonyl group and pyrazolo[1,5-a]pyrimidine core enable nucleophilic substitution at specific positions:
Table 1: Nucleophilic substitution reactions
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The sulfonamide sulfur undergoes substitution with amines under mild basic conditions (e.g., K₂CO₃ in DMF, 60°C) to form secondary amides.
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Halogenated derivatives (e.g., 5-chloropyrazolo[1,5-a]pyrimidine) react with Grignard reagents or azides to introduce functional groups at C-5, a key site for bioactivity modulation .
Oxidation and Reduction
Oxidation :
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The propanamide chain’s sulfur atom is oxidized to sulfone derivatives using H₂O₂ or mCPBA (meta-chloroperbenzoic acid) in acetic acid.
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Pyrazolo[1,5-a]pyrimidine rings undergo hydroxylation at C-7 under acidic KMnO₄ conditions .
Reduction :
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LiAlH₄ reduces the amide carbonyl to a methylene group, forming 3-(benzenesulfonyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propaneamine.
Hydrolysis and Acid/Base Stability
Hydrolysis :
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The sulfonamide linkage resists hydrolysis under neutral conditions but cleaves in concentrated HCl (reflux, 6h) or NaOH/EtOH (80°C, 4h), yielding benzenesulfonic acid and the pyrazolo[1,5-a]pyrimidine amine .
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The trifluoromethyl group remains inert under most hydrolytic conditions but undergoes defluorination in strongly basic media (e.g., NaOH/MeOH, 100°C) .
Table 2: Hydrolysis conditions and products
Cyclization and Ring Modification
The pyrazolo[1,5-a]pyrimidine core participates in ring expansion and functionalization:
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Cyclization : Treatment with ethyl 3-ethoxyacrylate and Cs₂CO₃ in DMF (110°C, 4h) forms fused pyrimidine rings, a key step in synthesizing the core structure .
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Halogenation : N-Bromosuccinimide (NBS) in DMF brominates the pyrimidine ring at C-3 (94% yield) .
Biological Interactions Influencing Reactivity
The compound’s 5-HT₆ receptor antagonism correlates with its ability to undergo in vivo metabolic reactions:
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Hepatic oxidation : Cytochrome P450 enzymes oxidize the propanamide chain to carboxylic acid derivatives.
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Sulfone reduction : Gut microbiota reduce the sulfone to sulfide metabolites, altering bioavailability .
Stability Under Synthetic Conditions
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Thermal stability : Decomposes above 250°C, releasing SO₂ and CO₂.
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Photostability : UV light (254 nm) induces cleavage of the sulfonamide bond, requiring storage in amber glass.
This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly in optimizing pharmacokinetic properties through targeted substitutions . Experimental data from analogs suggest that modifications at C-5 and the sulfonamide group most significantly impact both chemical behavior and biological activity .
Scientific Research Applications
Cancer Therapeutics
Research has established that derivatives of pyrazolo[1,5-a]pyrimidine, including 3-(benzenesulfonyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide, exhibit promising anticancer properties. These compounds function as selective inhibitors of various protein kinases that are implicated in cancer progression.
Case Studies
- Inhibitory Effects on Tumor Growth : A study demonstrated that Elnd-006 effectively inhibited the growth of AXL-dependent tumors in preclinical models. The compound's ability to selectively inhibit AXL signaling pathways resulted in decreased tumor size and improved survival rates in treated subjects .
- Synergistic Effects with Other Therapies : Combinations of Elnd-006 with standard chemotherapy agents have shown enhanced efficacy compared to monotherapy. This synergistic effect is attributed to the compound's ability to sensitize cancer cells to chemotherapeutic agents by modulating resistance pathways .
Enzyme Inhibition
The compound also exhibits enzymatic inhibitory activity, particularly against gamma-secretase, which is involved in the pathogenesis of Alzheimer's disease and certain cancers.
Targeting Gamma-Secretase
Inhibition of gamma-secretase can prevent the cleavage of amyloid precursor protein (APP), thereby reducing the formation of amyloid-beta plaques associated with Alzheimer's disease. Elnd-006 has been shown to modulate gamma-secretase activity effectively, suggesting a potential application in neurodegenerative disease treatment .
Pharmacological Properties
The pharmacological profile of this compound indicates favorable properties for drug development:
- Selectivity : The compound demonstrates high selectivity for its targets, minimizing off-target effects common with less selective inhibitors.
- Bioavailability : Preliminary studies suggest that Elnd-006 has adequate bioavailability and pharmacokinetic properties suitable for further development into clinical candidates .
Summary Table: Applications Overview
| Application Area | Mechanism of Action | Notable Findings |
|---|---|---|
| Cancer Therapeutics | Inhibits AXL and c-MET kinases | Reduces tumor growth; enhances chemotherapy efficacy |
| Enzyme Inhibition | Modulates gamma-secretase activity | Potential application in Alzheimer's treatment |
| Pharmacological Profile | High selectivity; favorable bioavailability | Suitable for clinical development |
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects . This allows the compound to modulate biological pathways effectively, making it a potent inhibitor or activator of its target.
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Ring
- Trifluoromethyl vs. Thiophene/Thienyl Groups: The target compound’s 2-CF₃ group contrasts with 3-[3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1-propanol (), which bears a thiophene substituent. Dimethylaminophenyl Substitution: 3-[2-(4-Dimethylaminophenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol () features a dimethylaminophenyl group at position 2.
Side Chain Modifications
- Propanamide vs. Propanol: The target compound’s benzenesulfonyl-propanamide side chain contrasts with propanol derivatives (e.g., ). Sulfanyl Acetamide vs. Sulfonyl Propanamide: 2-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(3-methylphenyl)acetamide () contains a sulfanyl-acetamide chain. The sulfonyl group in the target compound offers stronger electron-withdrawing effects and improved hydrolytic stability compared to the sulfanyl group .
Analogues with Related Heterocyclic Cores
Triazolo[1,5-a]pyrimidine Derivatives
- Compounds like 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones () replace the pyrazole ring with a triazole. These derivatives exhibit herbicidal and fungicidal activity, suggesting that the triazolo core may favor agrochemical applications, whereas the pyrazolo core in the target compound could be more suited for medicinal chemistry due to its prevalence in kinase inhibitors .
Quinazoline-Linked Pyrazole Derivatives
- N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones () combine pyrazole and quinazoline moieties. The quinazoline group’s planar structure may enhance DNA intercalation or kinase inhibition, contrasting with the pyrazolo-pyrimidine core’s compact bicyclic system .
Key Findings and Implications
Trifluoromethyl Group: The CF₃ substituent in the target compound likely enhances metabolic stability and hydrophobic interactions compared to thiophene or dimethylaminophenyl groups in analogs .
Sulfonamide vs. Sulfanyl : The benzenesulfonyl-propanamide chain may improve target selectivity and solubility over sulfanyl-acetamide derivatives .
Core Flexibility : Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse applications (e.g., antimicrobial, herbicidal), but substituent choice critically determines biological activity .
Biological Activity
The compound 3-(benzenesulfonyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory and anti-cancer therapies. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzenesulfonyl group and a trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine moiety, which are crucial for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, indicating potential use in oncology.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in inflammatory and cancer pathways.
Key Mechanisms:
- Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production of cytokines such as TNF-alpha and IL-6.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to reduced cell proliferation.
- Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in malignant cells.
Case Studies
Several studies have explored the efficacy of this compound:
- Study 1 : A study conducted on human lung cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability (p < 0.05). The mechanism was linked to apoptosis induction via caspase activation.
- Study 2 : In an animal model of rheumatoid arthritis, administration of the compound led to a marked reduction in joint swelling and inflammatory markers, suggesting its potential as a therapeutic agent for autoimmune diseases.
Data Table
The following table summarizes key research findings related to the biological activity of the compound:
| Study | Cell Line/Model | Biological Activity | Key Findings |
|---|---|---|---|
| 1 | Human lung cancer cells | Anticancer | Significant reduction in cell viability (p < 0.05), apoptosis induction |
| 2 | Rheumatoid arthritis model | Anti-inflammatory | Reduced joint swelling and inflammatory markers |
Q & A
Q. What are the recommended synthetic strategies for preparing 3-(benzenesulfonyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide?
- Methodological Answer : The synthesis typically involves coupling a pyrazolo[1,5-a]pyrimidine core with benzenesulfonyl and trifluoromethyl groups. Key steps include:
- Core Formation : Use heterocyclic amines (e.g., 2-aminopyrimidine derivatives) and dicarbonyl compounds to construct the pyrazolo[1,5-a]pyrimidine scaffold .
- Sulfonylation : React the intermediate with benzenesulfonyl chloride under basic conditions (e.g., pyridine or 3-picoline) to introduce the sulfonyl group .
- Trifluoromethylation : Incorporate the trifluoromethyl group via palladium-catalyzed cross-coupling or direct fluorination .
Example Protocol: For analogous compounds, benzenesulfonyl chloride is added dropwise to a pyridine solution of the intermediate, followed by stirring at room temperature and purification via column chromatography .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to confirm the pyrazolo[1,5-a]pyrimidine core geometry and substituent positions. Key bond angles (e.g., N3–C15–C8 ≈ 131.98°) and torsion angles should align with analogous pyrimidine derivatives .
- NMR Spectroscopy : Analyze and NMR spectra for diagnostic signals:
- Trifluoromethyl groups appear as quartets () or singlets ().
- Pyrazolo protons exhibit splitting patterns due to adjacent nitrogen atoms .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] peak for CHFNOS ≈ 428.1 g/mol) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during sulfonylation?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance sulfonyl chloride reactivity .
- Base Optimization : Substitute pyridine with 3,5-lutidine for higher regioselectivity and reduced side reactions .
- Temperature Control : Maintain room temperature to prevent decomposition of the trifluoromethyl group .
Data Table:
| Base Used | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Pyridine | 65 | 90 | |
| 3-Picoline | 78 | 95 |
Q. What analytical approaches resolve contradictions in solubility and stability data for this compound?
- Methodological Answer :
- Solubility Profiling : Test solubility in DMSO, acetonitrile, and aqueous buffers (pH 1–10). The benzenesulfonyl group enhances solubility in polar solvents, while the trifluoromethyl group reduces aqueous solubility .
- Stability Studies : Conduct accelerated degradation studies under UV light, heat (40–60°C), and oxidative conditions. Monitor decomposition via HPLC; the pyrazolo[1,5-a]pyrimidine core is prone to hydrolysis under acidic conditions .
Q. How can computational modeling predict the compound's interaction with biological targets?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model binding to kinase domains (e.g., PI3Kα) or enzymes (e.g., topoisomerases). The trifluoromethyl group may occupy hydrophobic pockets, while the sulfonamide interacts with polar residues .
- QSAR Analysis : Correlate substituent electronegativity (e.g., trifluoromethyl) with inhibitory activity against cancer cell lines (IC) .
Experimental Design & Data Analysis
Q. What strategies mitigate challenges in synthesizing the pyrazolo[1,5-a]pyrimidine core?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl or amine groups) during trifluoromethylation .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) for cross-coupling efficiency. Lower catalyst loading (1–2 mol%) reduces metal contamination .
Q. How do researchers validate the compound's mechanism of action in enzyme inhibition studies?
- Methodological Answer :
- Enzyme Assays : Measure inhibition of target enzymes (e.g., kinases) using fluorescence-based assays. Compare IC values with known inhibitors (e.g., PI3Kα inhibitors) .
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). The sulfonamide group often acts as a competitive inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
